molecular formula C18H19Cl2N3O3S2 B215191 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine

3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine

Katalognummer B215191
Molekulargewicht: 460.4 g/mol
InChI-Schlüssel: QYSWUQLZOUAFOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine, also known as compound 1, is a novel small molecule inhibitor that has shown potential in the treatment of cancer. It was first synthesized in 2017 by a team of researchers from Shanghai Institute of Materia Medica, Chinese Academy of Sciences. The compound has been found to inhibit the growth of cancer cells by targeting a specific protein, which makes it a promising candidate for cancer therapy.

Wirkmechanismus

The mechanism of action of 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine 1 involves inhibition of a protein called Tankyrase 1 (TNKS1). TNKS1 is involved in the regulation of a cellular process called Wnt signaling, which is often dysregulated in cancer cells. Inhibition of TNKS1 by 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine 1 leads to the stabilization of a protein called Axin, which in turn leads to the inhibition of Wnt signaling. This results in the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and physiological effects:
Compound 1 has been found to have a selective inhibitory effect on TNKS1, with little or no effect on other related proteins. The 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine has also been found to have a good pharmacokinetic profile, with good oral bioavailability and a long half-life. In addition, the 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine has been found to be well-tolerated in animal studies, with no significant toxicity observed.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine 1 is its selectivity for TNKS1, which makes it a promising candidate for cancer therapy. The 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine has also shown good pharmacokinetic properties and is well-tolerated in animal studies. However, one of the limitations of the 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine is its relatively low potency compared to other TNKS1 inhibitors. This may limit its efficacy in vivo and may require higher doses to achieve therapeutic effect.

Zukünftige Richtungen

There are several potential future directions for research on 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine 1. One direction is to optimize the synthesis method to improve the yield and purity of the 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine. Another direction is to explore the use of the 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine in combination with other drugs or therapies to enhance its efficacy. Additionally, further studies are needed to elucidate the mechanism of action of the 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine and its potential for use in different types of cancer. Finally, clinical trials are needed to evaluate the safety and efficacy of the 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine in humans.

Synthesemethoden

The synthesis of 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine 1 involves a multi-step process that starts with the reaction of 3,5-dichloropyridine-4-carbaldehyde with 2-mercaptoethanol to form a thioether intermediate. This intermediate is then reacted with cyclohexylamine and subsequently with chlorosulfonyl isocyanate to form 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine 1. The synthesis method has been optimized to yield the 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine in high purity and yield.

Wissenschaftliche Forschungsanwendungen

Compound 1 has been extensively studied for its potential in cancer therapy. In vitro studies have shown that the 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine inhibits the growth of various cancer cell lines, including lung cancer, breast cancer, and leukemia. In vivo studies using mouse models have also demonstrated the anti-tumor activity of 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine 1. The 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine has been found to induce apoptosis (cell death) in cancer cells and inhibit the proliferation of cancer cells by targeting a specific protein.

Eigenschaften

Produktname

3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine

Molekularformel

C18H19Cl2N3O3S2

Molekulargewicht

460.4 g/mol

IUPAC-Name

1-cyclohexyl-3-[4-(3,5-dichlorophenyl)sulfanylpyridin-3-yl]sulfonylurea

InChI

InChI=1S/C18H19Cl2N3O3S2/c19-12-8-13(20)10-15(9-12)27-16-6-7-21-11-17(16)28(25,26)23-18(24)22-14-4-2-1-3-5-14/h6-11,14H,1-5H2,(H2,22,23,24)

InChI-Schlüssel

QYSWUQLZOUAFOA-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)NS(=O)(=O)C2=C(C=CN=C2)SC3=CC(=CC(=C3)Cl)Cl

Kanonische SMILES

C1CCC(CC1)NC(=O)NS(=O)(=O)C2=C(C=CN=C2)SC3=CC(=CC(=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.